5-(Cyclopropylamino)pent-1-en-3-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
5-(cyclopropylamino)pent-1-en-3-one |
InChI |
InChI=1S/C8H13NO/c1-2-8(10)5-6-9-7-3-4-7/h2,7,9H,1,3-6H2 |
InChI Key |
ARJAFWMQKIUYQY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)CCNC1CC1 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Cyclopropylamino Pent 1 En 3 One and Its Analogues
Direct Synthesis Approaches
The most straightforward method for the synthesis of β-enaminones, such as 5-(cyclopropylamino)pent-1-en-3-one, is the direct condensation of a β-dicarbonyl compound with a primary or secondary amine. This approach, often referred to as aza-Michael addition or conjugate addition, is widely utilized due to its atom economy and operational simplicity. organic-chemistry.orgorganic-chemistry.org
A plausible direct synthesis of this compound involves the reaction of a suitable pent-1-en-3-one precursor with cyclopropylamine (B47189). The reaction is typically carried out in a suitable solvent, and in some cases, a catalyst may be employed to enhance the reaction rate and yield. organic-chemistry.org Solvent-free conditions have also been shown to be effective for the conjugate addition of amines to α,β-unsaturated carbonyl compounds, offering an environmentally benign alternative. organic-chemistry.org
Another direct approach involves multicomponent reactions. For instance, a one-pot reaction of a 1,3-diketone, an aldehyde, and an amine in a suitable solvent like nitromethane (B149229) can yield β-enaminones. researchgate.net This method avoids the pre-synthesis of the enone starting material.
Multi-Step Synthesis Strategies
More complex synthetic routes to this compound and its analogues often involve the sequential construction of the molecule through precursor-based approaches and functional group interconversions.
Precursor-Based Approaches (e.g., utilizing enones as starting materials)
This strategy hinges on the synthesis of a suitable enone precursor, which is subsequently reacted with the desired amine. A key precursor for this compound is vinyl ketone.
The synthesis of vinyl ketones can be accomplished through various methods. One common approach is the Mannich reaction, where a ketone is reacted with formaldehyde (B43269) and a secondary amine to form a Mannich base. youtube.comnih.gov Subsequent treatment of the Mannich base can then generate the vinyl ketone. youtube.comnih.gov For example, aryl methyl ketones can be converted to the corresponding aryl vinyl ketones by reaction with dimethylamine (B145610) hydrochloride and paraformaldehyde, followed by treatment with ethyl chloroformate and diisopropylethylamine. nih.gov
Alternatively, vinyl ketones can be prepared by reacting ketones with formaldehyde or methanol (B129727) at elevated temperatures in the presence of a heterogeneous catalyst. google.com Once the vinyl ketone precursor is obtained, the conjugate addition of cyclopropylamine can be performed to yield the target compound. This reaction is often promoted by systems like CeCl₃·7H₂O-NaI supported on silica (B1680970) gel, which allows for mild reaction conditions and tolerates moisture and oxygen. organic-chemistry.org
The following table summarizes representative precursor-based approaches for the synthesis of β-amino ketones and enaminones.
| Precursor Type | Reagents and Conditions | Product Type | Reference(s) |
| α,β-Unsaturated Ketone | Secondary Amine, CeCl₃·7H₂O-NaI, Silica Gel | β-Amino Ketone | organic-chemistry.org |
| Aryl Methyl Ketone | Dimethylamine HCl, Paraformaldehyde; then EtOCOCl, DIPEA | Aryl Vinyl Ketone | nih.gov |
| Ketone | Formaldehyde, Dimethylamine | Mannich Base (precursor to vinyl ketone) | youtube.com |
| 1,3-Dicarbonyl Compound | Primary Amine, Fe(OTf)₃ (cat.), solvent-free | β-Enamino Ketone/Ester | researchgate.net |
Functional Group Interconversions
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the transformation of one functional group into another. rsc.org In the context of synthesizing this compound, FGI can be employed to introduce the required amine or ketone functionality at a late stage of the synthesis.
For example, a precursor molecule containing a different functional group, such as a hydroxyl group, could be converted to the desired amine. A plausible route could involve the synthesis of 5-hydroxypent-1-en-3-one, followed by conversion of the hydroxyl group to an amino group. This might be achieved through a Mitsunobu reaction with a suitable nitrogen source or by converting the alcohol to a leaving group (e.g., a tosylate) and subsequent displacement with cyclopropylamine.
Catalytic Synthesis Routes
Catalytic methods offer efficient and often highly selective pathways to β-amino ketones and their derivatives, including enaminones. These methods can be broadly categorized into transition metal-catalyzed and organocatalytic approaches.
Transition Metal-Catalyzed Methods
Several transition metals, including nickel, rhodium, and copper, have been shown to effectively catalyze the synthesis of β-amino ketones and related compounds.
Nickel-Catalyzed Transformations: Nickel catalysts have been successfully employed in the synthesis of β-amino ketones. For instance, a nickel-catalyzed carbonylation reaction of aryl N-tosylaziridines with arylboronic acids provides a route to β-amino ketones. acs.orgacs.org Another approach involves the combination of nickel and hydrogen atom transfer (HAT) photocatalysis for the ring-opening of N-tosyl styrenyl aziridines with aldehydes. organic-chemistry.org A Ni-catalyzed formal hydroamidation of α,β-unsaturated carbonyl compounds using dioxazolones as the amino source also yields chiral β-amino acid derivatives. organic-chemistry.org
Rhodium-Catalyzed Cyclopropanation and Amidation: Rhodium catalysts are well-known for their utility in cyclopropanation reactions. nih.govorganic-chemistry.org While not a direct route to the target compound, rhodium-catalyzed reactions can be used to generate key precursors. More directly relevant is the Rh-catalyzed selective ring-opening amidation of substituted cyclopropanols, which provides access to β²-amino ketones. acs.org This method offers high efficiency and selectivity. acs.org Rhodium(III)-catalyzed coupling of arenes with cyclopropanols via C-H activation and ring-opening also leads to β-aryl ketones. acs.org
Copper-Catalyzed Coupling: Copper catalysis is a versatile tool for the formation of C-N bonds. Copper(II) bromide has been used to catalyze the direct α-amination of ketones with amines. princeton.edu Copper-catalyzed oxidative α-double bond formation in α-amino ketone compounds can produce enaminone skeletons. acs.org Furthermore, copper-catalyzed enantioselective aminoallylation of ketones has been developed to synthesize chiral 1,2-aminoalcohols, which are related structures. acs.org
The following table highlights some transition metal-catalyzed methods for the synthesis of amino ketones.
| Catalyst System | Substrates | Product Type | Reference(s) |
| Nickel / Formic Acid (CO source) | Aryl N-Tosylaziridines, Arylboronic Acids | β-Amino Ketone | acs.orgacs.org |
| Rhodium(I) | Substituted Cyclopropanols, Dioxazolones | β²-Amino Ketone | acs.org |
| Copper(II) Bromide | Ketones, Amines | α-Amino Ketone | princeton.edu |
| Copper(I) Thiophenecarboxylate (CuTc) / PPh₃ | α-Amino Aryl Ketones | Enaminone | acs.org |
Organocatalytic Approaches
Organocatalysis provides a metal-free alternative for the synthesis of β-enaminones. N-Heterocyclic carbenes (NHCs) have been shown to catalyze the reaction of ketones with isocyanides to produce enaminones with high efficiency. nih.govwindows.net This method involves the activation of the isocyanide by the NHC catalyst. nih.govwindows.net
Additionally, the synthesis of enaminone-type organocatalysts themselves often involves the transamination of N,N-dimethyl enaminones. mdpi.com This indicates that the fundamental enaminone formation reaction can be influenced by organocatalytic principles. While a direct organocatalytic route to this compound has not been explicitly reported, the existing literature on organocatalytic enaminone synthesis suggests its feasibility. nih.govwindows.netmdpi.com
Biocatalytic and Enzymatic Resolutions
While direct biocatalytic synthesis of enaminones is not widely documented, enzymatic methods play a crucial role in preparing chiral precursors, particularly chiral amines, which are essential for the synthesis of enantiomerically pure enaminone analogues. The enzymatic hydrolysis of lactams (cyclic amides) is a powerful strategy for the kinetic resolution of racemic mixtures, yielding optically pure amino acids and amines. acs.org
Hydrolytic enzymes like lactamases, hydantoinases, and some lipases can selectively hydrolyze one enantiomer of a racemic lactam, leaving the other unreacted and thus achieving separation. acs.orgnih.gov For instance, β-lactamases, which are typically serine or metallo-enzymes, catalyze the opening of the four-membered β-lactam ring. acs.orgacs.org Similarly, enzymes such as creatininase and isatin (B1672199) hydrolase act on five-membered γ-lactams. acs.org This approach has been successfully applied in the synthesis of key intermediates for various pharmaceuticals. nih.gov The resulting enantiopure amino compounds can then be used in subsequent chemical steps to construct chiral enaminones. The choice of enzyme is critical and depends on the ring size and substitution pattern of the lactam substrate.
| Enzyme Class | Typical Substrate (Lactam Ring Size) | Product | Reference |
|---|---|---|---|
| β-Lactamases (e.g., Penicillin Acylase) | β-Lactam (4-membered) | β-Amino Acid | acs.orgnih.gov |
| Hydantoinases / Dihydropyrimidinases | Hydantoins / Dihydropyrimidines (5/6-membered) | N-Carbamoyl-α-amino acids | acs.org |
| α-Amino Ester Hydrolases (AEHs) | β-Lactam antibiotics with α-amino acid side chains | Hydrolyzed β-Lactam | researchgate.net |
| Lipases (e.g., from Candida antarctica) | Various lactams (e.g., Vince lactam) | Chiral Amino Alcohols / Acids | acs.org |
Enaminone Formation Mechanisms
The formation of the enaminone scaffold is central to the synthesis of this compound. These mechanisms typically involve the creation of an α,β-unsaturated carbonyl system which then reacts with an amine, or a direct condensation between a β-dicarbonyl compound and an amine. researchgate.netresearchgate.net The resulting enaminone is a stable, conjugated system.
Condensation reactions are a primary and straightforward route to α,β-unsaturated carbonyl compounds, which are immediate precursors to enaminones.
Aldol-Type Condensation The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. wikipedia.org In its classic form, it involves the reaction of two carbonyl compounds (aldehydes or ketones) in the presence of an acid or base catalyst to form a β-hydroxy carbonyl compound (an aldol addition product). wikipedia.org This intermediate can then readily undergo dehydration, particularly with heating, to yield a conjugated α,β-unsaturated carbonyl compound, also known as an enone. libretexts.org This dehydration step is driven by the formation of a stable, conjugated π-system. libretexts.org
The mechanism for the base-catalyzed reaction begins with the deprotonation of an α-hydrogen to form an enolate nucleophile. The enolate then attacks the electrophilic carbonyl carbon of a second molecule, leading to the β-hydroxy carbonyl product after protonation. wikipedia.org For the synthesis of an enaminone like this compound, an appropriate enone precursor such as pent-1-en-3-one would be synthesized via an aldol-type reaction. This enone can then undergo a conjugate addition reaction with cyclopropylamine, followed by tautomerization, to yield the final enaminone product.
Knoevenagel-Type Condensation The Knoevenagel condensation is a modification of the aldol reaction that involves the reaction of an aldehyde or ketone with a compound containing an "active methylene (B1212753) group" (a CH₂ group flanked by two electron-withdrawing groups, such as Z-CH₂-Z'). wikipedia.orgnumberanalytics.com The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), which is basic enough to deprotonate the active methylene compound but not the aldehyde or ketone, thus preventing self-condensation. wikipedia.orgnih.gov
The mechanism proceeds via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl group. nih.govnumberanalytics.com The resulting intermediate undergoes dehydration to produce a highly conjugated product. wikipedia.org This method is exceptionally effective for creating carbon-carbon double bonds and is a cornerstone in the synthesis of fine chemicals and pharmaceuticals. numberanalytics.comnih.gov The resulting α,β-unsaturated product can serve as the electrophile for the subsequent addition of an amine to form the enaminone scaffold.
| Feature | Aldol-Type Condensation | Knoevenagel-Type Condensation |
|---|---|---|
| Nucleophile | Enolate of an aldehyde or ketone | Carbanion from an active methylene compound (e.g., malonic esters, cyanoacetic esters) |
| Electrophile | Aldehyde or ketone | Aldehyde or ketone |
| Catalyst | Strong or weak acid or base (e.g., NaOH, H⁺) | Weak base, often a primary or secondary amine (e.g., piperidine, pyridine) |
| Initial Product | β-Hydroxy carbonyl compound | Stable adduct that readily dehydrates |
| Final Product | α,β-Unsaturated aldehyde or ketone (Enone) | α,β-Unsaturated compound with electron-withdrawing groups |
Rearrangement reactions provide an alternative pathway to the α,β-unsaturated carbonyl intermediates required for enaminone synthesis.
Meyer–Schuster Rearrangement The Meyer–Schuster rearrangement is an acid-catalyzed isomerization of secondary or tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes, respectively. wikipedia.orgrsc.org This reaction is a powerful tool for synthesizing enones from readily available propargyl alcohols. rsc.org The traditional mechanism involves three key steps:
Protonation of the hydroxyl group by a strong acid, forming a good leaving group.
A rate-determining 1,3-shift of the protonated hydroxyl group, which proceeds through an allene (B1206475) intermediate.
Keto-enol tautomerization of the resulting enol to the more stable α,β-unsaturated carbonyl compound. wikipedia.org
For the synthesis of this compound, a suitable precursor would be a propargyl alcohol like 1-cyclopropylpent-1-yn-3-ol. Upon treatment with an acid catalyst, this alcohol would rearrange to form the enone intermediate, pent-1-en-3-one, which can then be converted to the target enaminone by reaction with cyclopropylamine. While strong acids are traditionally used, various transition metal and Lewis acid catalysts have been developed to promote the reaction under milder conditions and improve selectivity. wikipedia.orgresearchgate.net
| Catalyst System | Substrate | Key Advantage(s) | Reference |
|---|---|---|---|
| Strong Brønsted Acids (e.g., H₂SO₄, PTSA) | Secondary/Tertiary Propargyl Alcohols | Classic, well-established method | wikipedia.org |
| Transition Metal Catalysts (Ru, Ag, Au) | Propargyl Alcohols | Milder reaction conditions, can avoid competing side reactions (e.g., Rupe rearrangement) | wikipedia.orgelsevierpure.com |
| Lewis Acids (e.g., InCl₃) with Microwave | Propargyl Alcohols | Excellent yields, short reaction times, good stereoselectivity | wikipedia.org |
| Selectfluor / Diselenides | Propargyl Alcohols | Allows for synthesis of α-selenoenals and -enones in one pot | nih.gov |
Chemical Reactivity and Transformation Pathways of 5 Cyclopropylamino Pent 1 En 3 One
Reactivity of the α,β-Unsaturated Ketone Moiety
The α,β-unsaturated ketone is a versatile functional group characterized by a conjugated system that renders the β-carbon electrophilic and susceptible to nucleophilic attack. wikipedia.org This reactivity is fundamental to many of the transformations involving 5-(cyclopropylamino)pent-1-en-3-one.
Nucleophilic Additions
Nucleophilic addition reactions are a cornerstone of the reactivity of α,β-unsaturated carbonyl compounds. wikipedia.org These reactions can proceed via a 1,2-addition to the carbonyl carbon or a 1,4-conjugate addition (Michael addition) to the β-carbon. wikipedia.orgyoutube.com
Michael Additions: The Michael addition is a widely utilized carbon-carbon bond-forming reaction involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org In the context of this compound, this pathway is significant. Weak bases and soft nucleophiles tend to favor the 1,4-addition. youtube.comyoutube.com For instance, amines can react at the β-carbon, leading to the formation of a new carbon-nitrogen bond. youtube.com The reaction mechanism typically involves the attack of the nucleophile on the β-carbon, forming an enolate intermediate, which is then protonated. wikipedia.org
Addition of Organometallic Reagents: Organometallic reagents are potent nucleophiles that can add to α,β-unsaturated ketones. The regioselectivity of this addition (1,2- vs. 1,4-addition) is influenced by the nature of the organometallic reagent and the reaction conditions. While strong nucleophiles like organolithium compounds often favor 1,2-addition to the carbonyl group, other organometallic reagents can be directed towards 1,4-addition. youtube.com
Table 1: Nucleophilic Additions to α,β-Unsaturated Ketones
| Nucleophile Type | Predominant Addition Type | Product Type |
|---|---|---|
| Amines | 1,4-Conjugate Addition (Michael Addition) | β-Amino Ketone |
| Enolates | 1,4-Conjugate Addition (Michael Addition) | 1,5-Dicarbonyl Compound |
| Organolithium Reagents | 1,2-Addition | Allylic Alcohol |
| Organocuprates | 1,4-Conjugate Addition | β-Substituted Ketone |
Cycloaddition Reactions
The double bond of the α,β-unsaturated ketone can participate in various cycloaddition reactions, providing access to cyclic structures.
Diels-Alder Reactions: The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring. princeton.edu α,β-Unsaturated ketones are effective dienophiles in these reactions, especially when activated by a Lewis acid that coordinates to the carbonyl oxygen. wikipedia.org This reaction allows for the construction of complex cyclic systems with high stereocontrol. princeton.eduacs.org The reaction of an α,β-unsaturated ketone with a diene, such as cyclopentadiene, can yield bicyclic products. researchgate.net
1,3-Dipolar Cycloadditions: In 1,3-dipolar cycloadditions, the α,β-unsaturated ketone acts as a dipolarophile, reacting with a 1,3-dipole to form a five-membered heterocyclic ring. rsc.orgnih.gov For example, the reaction with azides can lead to the formation of 1,2,3-triazoles, often with high regioselectivity. rsc.orgrsc.org This type of reaction can be catalyzed by various methods, including iminium catalysis. rsc.org
Table 2: Cycloaddition Reactions of α,β-Unsaturated Ketones
| Reaction Type | Reactant Partner | Product Type |
|---|---|---|
| Diels-Alder Reaction | Diene | Cyclohexene Derivative |
| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., Azide) | Five-membered Heterocycle (e.g., Triazole) |
Electrophilic Additions to the Alkene
The alkene moiety of the α,β-unsaturated ketone can also undergo electrophilic addition reactions, although this is generally less common than nucleophilic conjugate addition due to the electron-withdrawing nature of the carbonyl group.
Hydrohalogenation: The addition of hydrogen halides (HX) to alkenes is a classic electrophilic addition reaction. masterorganicchemistry.com With unsymmetrical alkenes, the regioselectivity is typically governed by Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen substituents. masterorganicchemistry.com In the case of α,β-unsaturated ketones, the reaction can be more complex, but it provides a pathway to introduce a halogen at the β-position. acs.org The mechanism involves the protonation of the alkene to form a carbocation intermediate, which is then attacked by the halide ion. pressbooks.pub
Reactivity of the Cyclopropylamino Moiety
The cyclopropylamino group introduces a unique set of reactive possibilities, stemming from the properties of both the amine nitrogen and the strained cyclopropane (B1198618) ring. acs.org
Reactions at the Amine Nitrogen
The nitrogen atom of the cyclopropylamino group possesses a lone pair of electrons, rendering it nucleophilic and basic. byjus.com
This nucleophilicity allows it to participate in a variety of reactions, including:
Alkylation: Reaction with alkyl halides can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.org
Acylation: Reaction with acid chlorides or anhydrides yields amides. libretexts.org
Reaction with Carbonyls: Amines can react with aldehydes and ketones to form imines or enamines. libretexts.org
Reactions Involving the Cyclopropane Ring
The significant ring strain in the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions. wikipedia.orgpurechemistry.org
Ring-Opening: The cyclopropane ring can be opened through reactions with electrophiles or via radical pathways. nih.govpharmaguideline.com For instance, hydrohalogenation can lead to the formation of 1-halopropanes. wikipedia.org In the context of cyclopropylamines, ring-opening can be initiated by photoinduced electron transfer, leading to a radical cation that undergoes ring cleavage. rsc.org This reactivity is a key feature in the synthetic utility of cyclopropylamine (B47189) derivatives, allowing for their transformation into other cyclic and acyclic structures. acs.orgacs.org For example, the ring-opening cyclization of alkylidenecyclopropyl ketones with amines can lead to the synthesis of substituted pyrroles. organic-chemistry.org
Interplay of Enone and Amine Functionalities
The unique reactivity of this compound stems from the electronic communication between the nitrogen atom of the cyclopropylamine group and the enone system. This interaction creates a molecule with both nucleophilic and electrophilic centers, making it a valuable intermediate in organic synthesis. researchgate.net
Enaminone-Specific Reactivity Patterns
The conjugated enaminone structure allows for a variety of reactions. The nitrogen lone pair donates electron density into the double bond, making the α-carbon nucleophilic and susceptible to electrophilic attack. Conversely, the β-carbon and the carbonyl carbon are electrophilic centers. This ambident nature is characteristic of enaminones. conicet.gov.ar
Enaminones like this compound are versatile building blocks for the synthesis of various heterocyclic compounds. sioc-journal.cnresearchgate.net They can react with both electrophiles and nucleophiles to afford a range of products. researchgate.net For instance, they are known to react with active methylene (B1212753) compounds to yield substituted pyridines. nih.gov Reactions with hydrazines can lead to the formation of pyrazoles, while reactions with other reagents can produce pyrroles. nih.govscielo.br
The general reactivity of enaminones can be summarized in the following table:
| Reaction Type | Reactant | Product Type |
| Cyclocondensation | Active methylene compounds | Pyridines |
| Cyclocondensation | Hydrazine derivatives | Pyrazoles |
| Annulation | Enyne-amides | Furo[2,3-b]pyridines acs.org |
| Michael Addition | Quinone imine ketals | Morphan derivatives acs.org |
Tautomerism and Isomerization Effects
Enaminones can exist in several tautomeric forms, which can significantly influence their reactivity. conicet.gov.ar The primary tautomeric forms for this compound would be the keto-enamine and the keto-imine forms. Additionally, enol-imine and enol-enamine tautomers are also possible. conicet.gov.ar
The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and the nature of the substituents. researchgate.net For many acyclic enaminones, the keto-enamine form with an intramolecular hydrogen bond is the most stable. conicet.gov.ar The interconversion between imine and enamine tautomers is a common phenomenon in biological and synthetic organic chemistry. acs.orglibretexts.org
| Tautomeric Form | Structural Features |
| Keto-enamine | Contains a ketone and an enamine moiety. Often stabilized by an intramolecular hydrogen bond. |
| Keto-imine | Contains a ketone and an imine moiety. rsc.org |
| Enol-imine | Contains an enol and an imine moiety. |
| Enol-enamine | Contains an enol and an enamine moiety. |
Studies on similar systems have shown that UV irradiation can lead to reversible cis-trans isomerization of the enaminone. researchgate.net
Oxidative and Reductive Transformations
The enaminone functionality can undergo both oxidative and reductive transformations. Enamines are generally susceptible to oxidation, while their corresponding iminium salts are readily reduced. taylorfrancis.com
The reduction of enaminones can lead to the formation of γ-amino alcohols. researchgate.net Various reducing agents can be employed for this transformation. For example, catalytic hydrogenation over platinum oxide or Raney nickel has been used to reduce enaminones. researchgate.net The reduction of related enamino esters has been a key step in the synthesis of certain alkaloids. acs.org The use of zinc in acetic acid provides a mild method for the conjugate reduction of related dihydropyridones. organic-chemistry.org
Oxidative reactions of enaminones are less commonly explored but can involve reactions where an oxygen atom is added or hydrogens are lost. taylorfrancis.com The specific oxidative transformations of this compound would depend on the oxidizing agent and reaction conditions.
Mechanistic Investigations of Key Reactions
The mechanisms of enaminone reactions are often complex and have been the subject of both experimental and computational studies. researchgate.net The initial step in many reactions involves either the nucleophilic attack by the α-carbon of the enaminone or the electrophilic attack on the enaminone system.
For instance, in reactions with quinone imine ketals, a proposed mechanism involves an initial Michael addition followed by an intramolecular aza-Michael addition to form morphan derivatives. acs.org This proceeds through an imine-enamine tautomerization of the intermediate. acs.org
In the synthesis of furo[2,3-b]pyridine (B1315467) derivatives from enyne-amides and enaminones, a silver(I) catalyst activates the enyne-amide, which then undergoes cyclization. The resulting intermediate reacts with the enaminone via a Michael addition, followed by an intramolecular nucleophilic addition to form the final product. acs.org
Computational studies, such as those employing Density Functional Theory (DFT), have been used to investigate the tautomeric equilibria and reaction pathways of enaminones, providing deeper insights into their reactivity. acs.org
Derivatization and Functionalization Strategies
Modification of the Pentenone Backbone
The conjugated pentenone backbone is a prime target for introducing new substituents, with its reactivity profile allowing for both regioselective and stereoselective transformations.
The enaminone structure of 5-(Cyclopropylamino)pent-1-en-3-one possesses two primary nucleophilic carbons: the α-carbon and the γ-carbon. The electron-donating nature of the nitrogen atom enhances the electron density at the α-position, making it a favorable site for reactions with electrophiles.
α-Arylation: The α-position of enaminones is particularly amenable to C-H functionalization. sioc-journal.cn Palladium-catalyzed direct arylation reactions have been successfully applied to cyclic enaminones using coupling partners like organotrifluoroborates. nih.govumn.edu This strategy allows for the direct formation of a carbon-carbon bond at the α-position, providing access to α-aryl derivatives. Such transformations are valuable for building complex molecular scaffolds, including those found in arylpiperidine and quinolizidine (B1214090) alkaloids. nih.gov While direct examples on this compound are not prevalent in the literature, the established reactivity of enaminones suggests its susceptibility to similar transition-metal-catalyzed C-H activation processes. sioc-journal.cnrsc.org
γ-Arylation: While the α-position is electronically favored, functionalization at the remote γ-position can be achieved under specific catalytic conditions, representing an application of the principle of vinylogy. nih.gov For related aza-allyl anions derived from α,β-unsaturated imines, catalyst control has been shown to direct arylation to either the α- or γ-position. nih.gov For instance, a palladium catalyst paired with a specific ligand like NiXantphos can favor γ-arylation with aryl bromides. nih.gov This umpolung strategy, which reverses the normal polarity of the functional group, enables the synthesis of γ-functionalized products that are otherwise difficult to access.
Table 1: Regioselective Functionalization Strategies for Enaminone-type Structures
| Position | Reaction Type | Typical Catalyst/Reagents | Key Finding | Reference |
|---|---|---|---|---|
| α-Position | Direct Arylation | Pd(II) catalysts, Organotrifluoroborates | Provides direct access to α-arylpiperidine and quinolizidine scaffolds from cyclic enaminones. | nih.govumn.edu |
| γ-Position | Arylation | [Pd(dba)₂], NiXantphos, NaN(SiMe₃)₂ | Catalyst system enables selective arylation at the remote γ-position of aza-allyl anions. | nih.gov |
Introducing chirality into the pentenone backbone can be achieved through enantioselective reactions. Recent advances have focused on creating stereocenters, particularly at positions remote from the primary functional group.
Enantioselective Remote Functionalization: The concept of creating a stereocenter at the β-position of cyclic enaminones has been demonstrated through chiral phosphoric acid-catalyzed desymmetrization of meso-1,3-diketones. nih.gov This approach provides access to chiral β-enaminones with excellent enantioselectivity. nih.gov For the acyclic system of this compound, analogous strategies could potentially be developed. Furthermore, enantioselective α-C-H arylation of related N-heterocycles has been achieved using palladium catalysis with chiral phosphoric acid ligands, suggesting a pathway for asymmetric functionalization adjacent to the nitrogen atom. nih.gov
Derivatization at the Cyclopropylamino Group
The cyclopropylamino moiety offers two distinct sites for modification: the nitrogen atom and the three-membered carbocyclic ring.
The secondary amine in 5-(cyclopropylamino)pent-1-en-one is a nucleophilic center that can readily undergo various N-derivatization reactions. This functionalization is a standard method for modifying the properties of the molecule, for instance, by attaching other functional groups or building larger molecular assemblies. Common transformations include:
N-Acylation: Reaction with acid chlorides or anhydrides to form amides.
N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
N-Alkylation: Introduction of alkyl groups, although this can be challenging to perform selectively on secondary amines without over-alkylation.
These reactions are fundamental in organic chemistry and can be applied to the cyclopropylamine (B47189) group to generate a diverse library of derivatives. acs.orgnih.gov
The cyclopropyl (B3062369) ring is known for its unique electronic properties and steric profile. While generally stable, it can participate in specific reactions, particularly ring-opening processes under strain-releasing conditions. acs.org However, a more common synthetic strategy involves using the intact cyclopropylamine unit as a building block for more complex structures, such as cyclopropylamino acids. These conformationally constrained amino acids are of significant interest in medicinal chemistry. Synthetic routes to cyclopropylamino acids often involve methods like the Kulinkovich cyclopropanation or the addition of carbenes to alkenes, followed by functional group manipulations. nih.gov
Formation of Heterocyclic Structures
Enaminones are highly valuable precursors for the synthesis of a wide variety of heterocyclic compounds due to their bifunctional nature. sioc-journal.cn The conjugated system can react with dinucleophiles to form five- or six-membered rings.
Pyrimidine (B1678525) Derivatives: The reaction of enaminones with amidines, ureas, or guanidines is a classical and efficient method for constructing the pyrimidine ring. organic-chemistry.orgthieme-connect.comresearchgate.net For example, refluxing an enaminone with urea (B33335) in the presence of an acid catalyst can lead to the formation of tetrahydropyrimidines. nih.gov One-pot procedures starting from acid chlorides, terminal alkynes, and amidinium salts provide a flexible route to diversely substituted pyrimidines, proceeding through an intermediate enaminone. organic-chemistry.orgthieme-connect.com Given this well-established reactivity, this compound is an ideal substrate for synthesizing pyrimidines bearing a cyclopropylamino-ethyl substituent.
Indenoquinoline Derivatives: The synthesis of the indenoquinoline core, a structure found in compounds with potent biological activity, can be achieved through various routes. nih.govmdpi.com One established method involves the condensation of Schiff bases with homophthalic anhydrides, followed by cyclization. nih.gov Another approach utilizes a Povarov-type [4+2]-cycloaddition between aldimines and indene. mdpi.com While direct synthesis from an enaminone like this compound is less common, its structural motifs could be incorporated into precursors for these cyclization strategies.
Table 2: Heterocycle Synthesis from Enaminone Precursors
| Target Heterocycle | Reactant(s) with Enaminone | Typical Conditions | Key Strategy | Reference |
|---|---|---|---|---|
| Pyrimidine | Amidinium or Guanidinium Salts | One-pot coupling-addition-cyclocondensation | Forms 2,4- and 2,4,6-substituted pyrimidines. | organic-chemistry.orgthieme-connect.com |
| Tetrahydropyrimidine | Urea, Benzaldehyde | Reflux in Acetic Acid | Condensation reaction yielding the heterocyclic ring. | nih.gov |
| Pyrido[2,3-d]pyrimidine | 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | Reflux in Acetic Acid | Annelation via reaction with an existing pyrimidine. | nih.gov |
| Isoxazole | Hydroxylamine (B1172632) | Base (KOH) or heat | Regioselective synthesis depending on reaction conditions. | acs.org |
Total Synthesis Applications as a Building Block
This section would have explored the strategic use of this compound in the assembly of larger, more complex molecules. The vinyl ketone and the secondary amine functionalities present in the molecule suggest its potential as a versatile precursor. The cyclopropyl group can impart unique conformational constraints and metabolic stability to target molecules.
In Nucleoside Analogs
The investigation aimed to find instances where this compound serves as a precursor for the synthesis of modified nucleosides. Such analogs are crucial in the development of antiviral and anticancer agents. The hypothesis was that the pentenone backbone could be elaborated to form the ribose or deoxyribose mimic, with the cyclopropylamine moiety offering a unique substitution pattern.
In the Tetracycline (B611298) Core
The inquiry also sought to determine if this compound has been employed in the construction of the characteristic four-ringed tetracycline core. The reactive functionalities of the compound could potentially participate in annulation or cycloaddition reactions to build portions of this complex polyketide-derived antibiotic framework.
In Natural Products
A broader search was conducted to identify any total synthesis of natural products that feature the incorporation of this compound. The unique combination of a reactive Michael acceptor, a ketone, and a cyclopropylamine suggests it could be a valuable synthon for various natural product families.
In the absence of specific research findings, it is not possible to provide detailed research findings or data tables as requested. The lack of documentation suggests that either the application of this compound in these areas is not yet explored, or the research has not been published in the public domain.
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a fundamental tool for the structural determination of 5-(Cyclopropylamino)pent-1-en-3-one, offering precise insights into its atomic connectivity and stereochemistry.
Structural Elucidation via 1D and 2D NMR
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide foundational information about the chemical environment of each proton and carbon atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the vinylic, allylic, cyclopropyl (B3062369), and amine protons. The vinylic protons at the C-1 and C-2 positions would likely appear as multiplets in the downfield region, typically between δ 5.0 and 7.0 ppm, due to the deshielding effect of the double bond and the adjacent carbonyl group. The protons on the carbon alpha to the carbonyl group (C-4) would be expected around δ 2.5-3.0 ppm. The methylene (B1212753) protons of the cyclopropyl group would likely produce complex multiplets in the upfield region, generally below δ 1.0 ppm. The methine proton of the cyclopropyl group would appear as a multiplet, slightly further downfield than the methylene protons. The N-H proton signal would be a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. udel.edulibretexts.org The carbonyl carbon (C-3) is expected to have the most downfield chemical shift, typically in the range of δ 190-200 ppm. pressbooks.pub The sp² hybridized carbons of the vinyl group (C-1 and C-2) would resonate between δ 120 and 150 ppm. docbrown.info The carbon atom adjacent to the nitrogen (C-5) would appear around δ 40-50 ppm. The carbons of the cyclopropyl group are characteristically found at high field, with the methine carbon appearing at a slightly lower field than the methylene carbons, which can even show negative chemical shifts in some cases. docbrown.info
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-1 | 5.8 - 6.5 | dd |
| H-2 | 5.2 - 5.5 | d |
| H-4 | 2.7 - 3.2 | t |
| H-5 | 3.0 - 3.5 | t |
| N-H | 5.0 - 8.0 | br s |
| Cyclopropyl-CH | 2.0 - 2.5 | m |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | ~130 |
| C-2 | ~100 |
| C-3 | ~198 |
| C-4 | ~35 |
| C-5 | ~45 |
| Cyclopropyl-CH | ~30 |
Stereochemical Assignment through NMR Data
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the structural assignments. A COSY spectrum would reveal the coupling between adjacent protons, for instance, confirming the connectivity between the vinylic protons and the protons at C-4. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the 1D spectra. The stereochemistry of the double bond (E/Z isomerism) could be determined by the magnitude of the vicinal coupling constant (³J) between the vinylic protons in the ¹H NMR spectrum.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. upi.edu A strong, sharp absorption band is anticipated around 1650-1680 cm⁻¹ corresponding to the C=O stretching vibration of the α,β-unsaturated ketone. The C=C stretching vibration of the vinyl group would likely appear as a medium intensity band around 1600-1640 cm⁻¹. The N-H stretching vibration of the secondary amine should be visible as a moderate, somewhat broad peak in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the vinyl and cyclopropyl groups would be observed just above and below 3000 cm⁻¹, respectively.
Predicted FT-IR Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H stretch | 3300 - 3500 | Medium, Broad |
| C-H stretch (sp²) | 3050 - 3150 | Medium |
| C-H stretch (sp³) | 2850 - 3000 | Medium |
| C=O stretch | 1650 - 1680 | Strong, Sharp |
| C=C stretch | 1600 - 1640 | Medium |
Raman Spectroscopy
Raman spectroscopy, a complementary technique to FT-IR, would also be valuable for characterizing this compound. The C=C double bond, being more polarizable, is expected to show a strong signal in the Raman spectrum. The symmetric vibrations of the cyclopropyl ring may also be more prominent in the Raman spectrum compared to the FT-IR spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. For this compound, the presence of the α,β-unsaturated ketone chromophore is expected to result in a strong absorption band in the UV region. A π → π* transition is anticipated at a wavelength (λ_max) around 220-250 nm. A weaker n → π* transition, characteristic of the carbonyl group, would likely be observed at a longer wavelength, typically in the range of 300-330 nm. researchgate.net The position of these absorption maxima can be influenced by the solvent polarity.
Predicted UV-Vis Data
| Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) |
|---|---|---|
| π → π* | 220 - 250 | High |
Mass Spectrometry (MS) Applications
Mass spectrometry is instrumental in determining the molecular weight and elemental composition of this compound. The molecular ion peak (M+) in the mass spectrum provides the exact molecular weight, which for this compound is 139.19 g/mol . High-resolution mass spectrometry (HRMS) can further yield the precise elemental formula, C8H13NO, by distinguishing its mass from other potential isobaric compounds.
While this compound is amenable to direct MS analysis, derivatization can be employed to improve its volatility and ionization efficiency, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. Derivatization can also introduce specific fragmentation patterns that aid in structural elucidation.
Common derivatization strategies for compounds containing secondary amines and ketones involve acylation, silylation, or condensation reactions. For the secondary amine in this compound, acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA) can produce a more volatile and thermally stable derivative. The resulting trifluoroacetyl derivative would exhibit a significant mass shift and characteristic fragmentation involving the loss of the trifluoroacetyl group.
Similarly, the ketone functionality can be targeted. Derivatization with hydroxylamine (B1172632) or its derivatives forms an oxime, which can enhance detectability. The choice of derivatizing agent depends on the specific analytical goal, such as improving chromatographic separation or directing fragmentation pathways.
Table 1: Potential Derivatization Reagents for this compound and their Expected Mass Shifts
| Derivatization Reagent | Target Functional Group | Mass Shift (amu) | Derivative Functional Group |
| Trifluoroacetic anhydride (TFAA) | Secondary Amine | +96 | N-Trifluoroacetyl |
| N-methyl-bis(trifluoroacetamide) (MBTFA) | Secondary Amine | +96 | N-Trifluoroacetyl |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Secondary Amine / Ketone (enol form) | +72 per TMS group | N-Trimethylsilyl / O-Trimethylsilyl enol ether |
| Hydroxylamine hydrochloride | Ketone | +15 | Oxime |
Note: The actual success and utility of these derivatization reactions would require experimental verification.
The fragmentation pattern observed in the mass spectrum of this compound provides a "fingerprint" that is crucial for its structural elucidation. In electron ionization (EI) mass spectrometry, the molecular ion is formed, which then undergoes a series of fragmentation events to produce smaller, charged fragments. The analysis of these fragments, a process known as fragmentography, allows for the piecing together of the original molecular structure.
The structure of this compound contains several key features that dictate its fragmentation: a vinyl group, a ketone, and a cyclopropylamino moiety. Cleavage adjacent to the carbonyl group (α-cleavage) is a common fragmentation pathway for ketones. chemguide.co.uklibretexts.org This could lead to the formation of characteristic acylium ions. The presence of the nitrogen atom in the cyclopropylamino group also directs fragmentation, often leading to the formation of stable iminium ions. The cyclopropyl ring itself can undergo ring-opening reactions, contributing to the complexity of the spectrum.
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |
| 139 | [C8H13NO]+• | Molecular Ion (M+) |
| 124 | [C7H10NO]+ | Loss of a methyl radical (•CH3) |
| 96 | [C6H10N]+ | α-cleavage with loss of the vinylketone moiety |
| 82 | [C5H8N]+ | Cleavage of the bond between the ethyl chain and the nitrogen |
| 69 | [C4H5O]+ | Acylium ion from α-cleavage at the carbonyl group |
| 57 | [C3H5N]+• | Ion resulting from cleavage of the cyclopropylamine (B47189) moiety |
| 55 | [C3H5O]+ | Acylium ion from cleavage of the vinyl group |
| 41 | [C3H5]+ | Cyclopropyl cation |
Note: The relative abundances of these ions would need to be determined experimentally from the actual mass spectrum.
By carefully analyzing the m/z values and relative intensities of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, confirming the identity of this compound. The combination of derivatization strategies and detailed fragmentation analysis provides a robust methodology for the comprehensive characterization of this and other related compounds.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
There are no specific studies reporting quantum chemical calculations, such as Density Functional Theory (DFT) or Ab Initio methods, for 5-(Cyclopropylamino)pent-1-en-3-one.
Electronic Structure Analysis
Consequently, there is no published data on the electronic structure of this compound. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding its chemical reactivity and electronic transitions. Likewise, Natural Bond Orbital (NBO) analysis, which provides insight into charge distribution and intramolecular interactions, has not been reported for this molecule.
Conformational Analysis
A thorough conformational analysis, which would identify the most stable three-dimensional arrangements of the molecule, has not been documented. Such an analysis is critical for understanding its biological activity and reaction pathways.
Molecular Dynamics Simulations
No molecular dynamics simulations of this compound have been published. These simulations would be invaluable for understanding its behavior in different environments, such as in solution or in biological systems, by modeling its atomic movements over time.
Structure-Reactivity Relationship Predictions
Detailed computational studies predicting the structure-reactivity relationships specifically for this compound are not present in the current body of scientific literature. However, theoretical analysis of its structural components—an α,β-unsaturated ketone, a cyclopropyl (B3062369) group, and a secondary amine—allows for a generalized prediction of its reactivity based on established principles.
The reactivity of α,β-unsaturated carbonyl compounds is governed by the electronic interplay between the alkene and the carbonyl group. pressbooks.pub Resonance structures indicate that there are two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C-3) and the β-carbon (C-1). pressbooks.pub This dual reactivity allows for either 1,2-addition (at the carbonyl) or 1,4-conjugate addition (at the β-carbon). nih.govpressbooks.pubresearchgate.net
Computational models, typically employing Density Functional Theory (DFT), are used to predict which pathway is more favorable. nih.govworktribe.com These calculations would determine the energies of the transition states for both 1,2- and 1,4-addition pathways. Factors influencing this selectivity include the nature of the nucleophile and steric hindrance around the electrophilic centers. nih.gov For this compound, the presence of the cyclopropylamino group introduces additional steric and electronic factors that would be the subject of any specific computational study.
A full theoretical study would involve generating data for various reactivity descriptors.
Table 1: Predicted Areas for Computational Analysis
| Computational Method/Descriptor | Predicted Application to this compound |
| Geometry Optimization | Determination of the most stable three-dimensional conformation, including bond lengths, bond angles, and the orientation of the cyclopropylamino group relative to the enone backbone. |
| Frontier Molecular Orbital (FMO) Analysis | Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution. The LUMO's location would indicate the most likely sites for nucleophilic attack. |
| Electrostatic Potential (ESP) Mapping | Visualization of electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. This would highlight the electrophilic nature of the C-1 and C-3 carbons. |
| Natural Bond Orbital (NBO) Analysis | Calculation of atomic charges (e.g., Mulliken charges) to quantify the partial positive charges on the carbonyl carbon and β-carbon, providing insight into their electrophilicity. |
| Fukui Functions | Calculation of local reactivity descriptors to more precisely predict the most reactive sites for nucleophilic, electrophilic, and radical attack. |
Without specific published research, the following table represents a hypothetical summary of the type of data that would be generated in a computational study to predict structure-reactivity relationships. The values are illustrative placeholders and not based on actual calculations.
Table 2: Hypothetical Reactivity Descriptor Data (Illustrative Only)
| Parameter | Hypothetical Value | Implication for Reactivity |
| Energy of LUMO | -1.5 eV | A low LUMO energy suggests the molecule is a good electron acceptor, susceptible to nucleophilic attack. |
| Energy of HOMO | -6.8 eV | Indicates the electron-donating ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap generally implies higher kinetic stability. |
| Mulliken Charge on C1 (β-carbon) | +0.15 e | A partial positive charge, indicating an electrophilic site for 1,4-addition. |
| Mulliken Charge on C3 (Carbonyl C) | +0.45 e | A significant partial positive charge, indicating a primary electrophilic site for 1,2-addition. |
| Global Electrophilicity Index (ω) | 2.5 eV | A moderate value suggesting the molecule will act as an electrophile in reactions. |
Potential for Polymerization and Macromolecular Applications
Monomer Role in Polymer Synthesis
In the realm of polymer synthesis, 5-(Cyclopropylamino)pent-1-en-3-one can be envisioned as a versatile monomer. Its α,β-unsaturated ketone system is susceptible to polymerization, particularly through addition mechanisms. wikipedia.org The presence of the vinyl group allows it to act as a building block, potentially forming long-chain molecules.
The secondary amine and the ketone group can also be sites for chemical modification, either before or after polymerization, to tailor the final properties of the macromolecule. The cyclopropyl (B3062369) group, while generally stable, could also influence the steric and electronic environment of the amine, thereby affecting its reactivity.
Types of Polymerization (e.g., Addition Polymerization, Step-Growth Polymerization)
The chemical structure of this compound suggests its potential to undergo both addition and step-growth polymerization.
Addition Polymerization: The vinyl group in the molecule is a classic functional group for addition polymerization. Vinyl ketones are known to undergo radical polymerization. rsc.orgrsc.orgtandfonline.com Modern controlled radical polymerization techniques, such as Photoinduced Electron Transfer–Reversible Addition–Fragmentation Chain Transfer (PET-RAFT) polymerization, have been successfully applied to various vinyl ketone monomers, yielding well-defined polymers. rsc.orgrsc.org This suggests that this compound could potentially be polymerized in a controlled manner to produce polymers with predictable molecular weights and low dispersity. The polymerization would proceed through the propagation of a radical center along the vinyl groups of the monomers.
Step-Growth Polymerization: Step-growth polymerization typically involves the reaction between bifunctional or multifunctional monomers. wikipedia.org The secondary amine group in this compound provides a reactive site for step-growth polymerization. numberanalytics.com For instance, it could react with monomers containing two electrophilic groups, such as diacyl chlorides or diisocyanates, to form polyamides or polyureas, respectively. In such a scenario, the vinyl ketone moiety would be a pendant group on the polymer backbone, offering a site for subsequent cross-linking or functionalization. It is important to note that for linear polymers to form, a co-monomer with two complementary functional groups would be required.
Copolymerization with Other Monomers
The potential for this compound to be copolymerized with other vinyl monomers is a significant aspect of its theoretical macromolecular applications. Copolymerization would allow for the fine-tuning of the resulting polymer's properties. For example, copolymerizing with hydrophilic monomers could enhance water solubility, while copolymerization with rigid monomers could improve thermal stability.
Vinyl ketones have been successfully copolymerized with various other vinyl monomers. tandfonline.com The reactivity ratios of this compound with other common monomers would need to be experimentally determined to predict the resulting copolymer composition and structure. Potential comonomers could include styrenes, acrylates, and other vinyl ketones.
Functional Polymer Design
The presence of multiple functional groups in this compound makes it an attractive candidate for the design of functional polymers. The secondary amine group can impart basicity and potential for hydrogen bonding to the polymer. acs.org The ketone group is also a site for various chemical reactions, including reduction to a secondary alcohol or reaction with hydrazines to form hydrazones.
If the vinyl group is polymerized, the resulting polymer would have pendant cyclopropylamino ketone groups. These functional groups could be used for post-polymerization modifications, such as grafting other polymer chains or attaching specific molecules of interest, for example, in biomedical applications or for the development of responsive materials. The amine functionality can also play a role in catalysis or as a curing agent for resins. numberanalytics.com
Hypothetical Polymer Properties
Due to the absence of experimental data, the following table presents hypothetical properties of a homopolymer of this compound, derived from the expected contributions of its functional groups. This table is for illustrative purposes only.
| Property | Hypothetical Value/Characteristic | Rationale |
| Glass Transition Temperature (Tg) | Moderate to High | The presence of the rigid cyclopropyl group and potential for hydrogen bonding via the amine group would restrict chain mobility. |
| Solubility | Soluble in polar organic solvents | The presence of the ketone and amine functionalities would likely render the polymer soluble in solvents like THF, DMF, and chloroform. |
| Reactivity | High | The pendant amine and ketone groups offer sites for a variety of post-polymerization modification reactions. |
| Adhesion | Good | The polar ketone and amine groups would be expected to promote adhesion to various substrates. |
Future Directions and Emerging Research Avenues
Novel Synthetic Methodologies
The development of new and efficient ways to synthesize 5-(Cyclopropylamino)pent-1-en-3-one is a primary area for future research. Modern synthetic strategies that prioritize efficiency, atom economy, and sustainability could be particularly impactful.
Key approaches could include:
Multicomponent Reactions: Designing a one-pot synthesis where three or more starting materials combine to form the target molecule would be a highly efficient strategy. mdpi.com This approach minimizes purification steps and reduces waste.
Domino Reactions: A domino, or cascade, reaction, where a single event triggers a series of subsequent bond-forming transformations, could offer an elegant and atom-economical route. mdpi.com
Protecting-Group-Free Synthesis: Avoiding the use of protecting groups simplifies the synthetic sequence and reduces costs, aligning with the principles of green chemistry. mdpi.com
Solvent-Free or Green Solvent Conditions: Exploring syntheses that minimize or eliminate the use of hazardous organic solvents is a critical aspect of modern, sustainable chemistry. mdpi.comnih.gov
Exploration of Unconventional Reactivity
The unique arrangement of functional groups in this compound opens the door to exploring unconventional reactivity patterns. The interplay between the electron-withdrawing enone system, the nucleophilic secondary amine, and the strained cyclopropyl (B3062369) ring could lead to novel chemical transformations. Future research could focus on intramolecular reactions, such as cyclizations or rearrangements, triggered by various stimuli like light, heat, or catalysts. The vinyl ketone moiety also presents opportunities for various conjugate addition and cycloaddition reactions, potentially leading to a diverse range of new molecular scaffolds.
Integration with Flow Chemistry and Sustainable Synthesis
The principles of flow chemistry offer significant advantages for the synthesis of complex molecules, including improved safety, scalability, and process control. mdpi.comuc.pt Applying flow chemistry to the synthesis of this compound could enable more efficient and reproducible production. mdpi.comresearchgate.netrsc.org
Key benefits of a flow-based synthesis include:
Enhanced Safety: The use of small reactor volumes minimizes the risks associated with handling potentially reactive intermediates.
Improved Control: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purities. mdpi.com
Scalability: Scaling up production in a flow system is often more straightforward than in traditional batch processes. uc.pt
Automation: Flow chemistry setups can be automated, allowing for high-throughput screening of reaction conditions and library synthesis.
Advanced Spectroscopic and Computational Approaches
A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its reactivity and potential applications. Advanced spectroscopic techniques, such as two-dimensional NMR and X-ray crystallography, would provide detailed structural information.
Computational chemistry, particularly density functional theory (DFT) calculations, could be employed to:
Predict the most stable conformations of the molecule.
Model reaction pathways and transition states to understand its reactivity.
Calculate spectroscopic properties to aid in experimental characterization.
A related compound, 5-[(Cyclopropylmethyl)amino]pent-1-yn-3-one, has a computed molecular weight of 151.21 g/mol . nih.gov Similar computational data for this compound would be invaluable.
Applications in Materials Science
The functional groups present in this compound suggest its potential as a building block in materials science. The vinyl group could participate in polymerization reactions, leading to novel polymers with unique properties conferred by the pendant cyclopropylamino ketone moiety. The secondary amine offers a site for further functionalization, allowing for the tuning of material properties such as solubility, thermal stability, and adhesion. Potential applications could include the development of specialty polymers, cross-linking agents, or functional coatings.
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for 5-(Cyclopropylamino)pent-1-en-3-one, and how can purity be validated?
- Methodology : Synthesis typically involves cyclopropylamine reacting with a pentenone precursor under controlled conditions (e.g., anhydrous environment, catalytic acid/base). Post-synthesis, validate purity via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should corroborate structural integrity, with integration ratios aligning with expected proton counts .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- NMR : Assign peaks for the cyclopropyl group (δ 0.5–1.5 ppm for protons; δ 10–25 ppm for carbons) and enone system (α,β-unsaturated ketone protons at δ 5–7 ppm; carbonyl carbon at δ 190–210 ppm).
- FT-IR : Confirm ketone (C=O stretch at ~1700 cm⁻¹) and amine (N-H stretch at ~3300 cm⁻¹) functional groups.
- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths and angles, especially for cyclopropane ring strain analysis .
Q. How can computational models (e.g., DFT) predict the reactivity of this compound in novel reactions?
- Methodology : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) model electron density distribution, frontier molecular orbitals (HOMO-LUMO gaps), and transition states. Compare calculated vibrational spectra with experimental IR/NMR data to validate accuracy. Software like Gaussian or ORCA is standard .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodology : Cross-validate using multiple techniques:
- Variable-temperature NMR to detect dynamic effects (e.g., ring puckering in cyclopropane).
- 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Synchrotron X-ray diffraction for high-resolution crystallography to confirm stereochemistry. Discrepancies between computational and experimental data may require re-evaluating solvent effects or conformational flexibility .
Q. How can isotopic labeling (e.g., ¹⁵N, ²H) elucidate reaction mechanisms involving this compound?
- Methodology : Synthesize isotopically labeled analogs (e.g., ¹⁵N-cyclopropylamine) to track amine participation in reactions like nucleophilic additions or cycloadditions. Use kinetic isotope effect (KIE) studies or mass spectrometry to trace labeled atoms in intermediates/products. This clarifies whether the cyclopropane ring opens during catalysis or remains intact .
Q. What are the challenges in determining the environmental stability of this compound under varying pH and temperature?
- Methodology : Conduct accelerated stability studies:
- pH-dependent degradation : Expose the compound to buffers (pH 2–12) and monitor decomposition via LC-MS.
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability.
- Surface adsorption studies : Use quartz crystal microbalance (QCM) to evaluate interactions with indoor surfaces (e.g., silica, polymers), critical for understanding environmental fate .
Methodological Frameworks for Research Design
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for this compound?
- Application :
- Novelty : Explore understudied reactions (e.g., photochemical rearrangements of the enone system).
- Feasibility : Prioritize synthetic routes with >60% yield and scalable purification (e.g., flash chromatography).
- Ethical : Ensure waste disposal complies with green chemistry principles (e.g., solvent recovery).
- Relevance : Link to broader applications (e.g., bioactive molecule synthesis) .
Q. What statistical approaches are optimal for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
